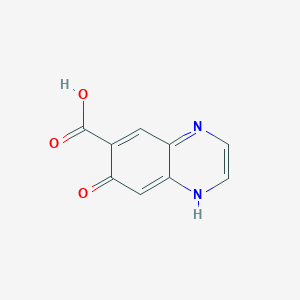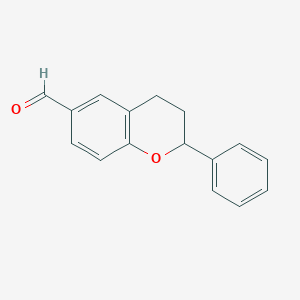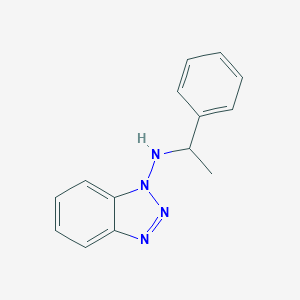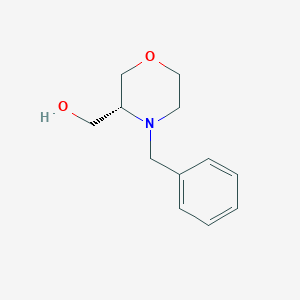
7-HYDROXYQUINOXALINE-6-CARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This compound is of particular interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. One common method is the reaction of o-phenylenediamine with diethyl oxalate under reflux conditions to form the quinoxaline ring, followed by oxidation to introduce the oxo group at the 7-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce reaction times. The choice of solvents and catalysts is crucial to ensure the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or conversion to higher oxidation states.
Reduction: Conversion to dihydro or tetrahydro derivatives.
Substitution: Functionalization at the quinoxaline ring positions, particularly at the 2- and 3-positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Formation of polyoxo derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated quinoxaline derivatives.
Applications De Recherche Scientifique
7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This inhibition reduces the production of uric acid, which is beneficial in managing conditions like gout .
Comparaison Avec Des Composés Similaires
Quinoxaline: The parent compound, which lacks the oxo and carboxylic acid groups.
6-Oxo-1,6-dihydroquinoxaline-2-carboxylic acid: A structural isomer with the oxo group at the 6-position.
7-Oxo-1,7-dihydroquinoxaline-2-carboxylic acid: Another isomer with the carboxylic acid group at the 2-position.
Uniqueness: 7-Oxo-1,7-dihydroquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit xanthine oxidase sets it apart from other quinoxaline derivatives, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
103029-77-2 |
|---|---|
Formule moléculaire |
C9H6N2O3 |
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
7-hydroxyquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-4-7-6(10-1-2-11-7)3-5(8)9(13)14/h1-4,12H,(H,13,14) |
Clé InChI |
GRTLADRAIDGTSK-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C=C(C(=CC2=N1)C(=O)O)O |
SMILES isomérique |
C1=CN=C2C=C(C(=O)C=C2N1)C(=O)O |
SMILES canonique |
C1=CN=C2C=C(C(=O)C=C2N1)C(=O)O |
Synonymes |
6-Quinoxalinecarboxylicacid,7-hydroxy-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
![ethyl-[2-[2-[2-(ethyl-dimethyl-ammonio)ethoxy]ethoxy]ethyl]-dimethyl-azanium diiodide](/img/structure/B24849.png)

![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)

